Quinuclidinium, 6-(hydroxy(6-methoxy-4-quinolinyl)methyl)-1-methyl-3-vinyl-, iodide
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Overview
Description
(S)-[(7R)-5-Ethenyl-1-methyl-1-azoniabicyclo[222]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide is a heterocyclic organic compound It is known for its complex structure, which includes a quinoline moiety and a bicyclic azoniabicyclo[222]octane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[(7R)-5-Ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide typically involves multiple steps. One common approach is to start with the quinoline derivative, which undergoes a series of reactions to introduce the methanol and azoniabicyclo[2.2.2]octane groups.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process may be optimized for scale, yield, and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-[(7R)-5-Ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the quinoline moiety, potentially forming quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring or the azoniabicyclo[2.2.2]octane system.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanol or quinoline sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups to the quinoline or methanol sites .
Scientific Research Applications
(S)-[(7R)-5-Ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-[(7R)-5-Ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide involves its interaction with specific molecular targets. The quinoline moiety can interact with nucleic acids or proteins, while the azoniabicyclo[2.2.2]octane system may influence the compound’s binding affinity and selectivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-[(7R)-5-Ethenyl-1-ethyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol chloride
- (S)-[(7R)-5-Ethenyl-1-propyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol bromide
Uniqueness
What sets (S)-[(7R)-5-Ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide apart from similar compounds is its specific combination of functional groups. The presence of the iodide ion, in particular, can influence its reactivity and interactions in unique ways, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
69881-63-6 |
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Molecular Formula |
C21H27IN2O2 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
(S)-[(2R)-5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide |
InChI |
InChI=1S/C21H27N2O2.HI/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1/t14?,15?,20-,21+,23?;/m1./s1 |
InChI Key |
AJQSDVGBERUTGX-KCWPWBDNSA-M |
Isomeric SMILES |
C[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-] |
Canonical SMILES |
C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-] |
Origin of Product |
United States |
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